molecular formula C16H15ClF3N3O3S B4841601 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B4841601
M. Wt: 421.8 g/mol
InChI Key: XXABKFMZFNTYKL-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and an acetamide moiety linked to a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups. The acetamide moiety is then attached through a series of reactions involving sulfonylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against specific targets.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups may enhance its binding affinity to these targets, while the sulfonylamino group can participate in hydrogen bonding or other interactions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound with similar substituents on the pyridine ring.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with fluorine instead of a methyl group.

    N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: A related compound with a different functional group attached to the pyridine ring.

Uniqueness

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the sulfonylamino and acetamide moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O3S/c1-10-3-5-12(6-4-10)27(25,26)23(2)9-14(24)22-15-13(17)7-11(8-21-15)16(18,19)20/h3-8H,9H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXABKFMZFNTYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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